4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
4-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.ClH/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12;/h1-10H,(H2,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIFDWDNHIPOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 4-phenoxyphenylamine with a thiazole derivative under specific conditions. One common method involves the use of a diazotization reaction followed by a coupling reaction with a thiazole derivative. The reaction is usually carried out in the presence of hydrochloric acid and other reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can help in monitoring the quality and purity of the compound during production .
Chemical Reactions Analysis
Alkylation Reactions
The 2-amine group undergoes alkylation with alkyl halides or epoxides. Reaction conditions and outcomes vary with the electrophile:
Alkylation enhances lipophilicity, which is critical for optimizing pharmacokinetic properties in drug candidates.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
Acylated derivatives show improved metabolic stability in vitro .
Cyclization and Heterocycle Formation
The thiazole core participates in cycloadditions and ring-forming reactions:
Triazole hybrids exhibit enhanced binding to bacterial targets (e.g., Mycobacterium tuberculosis).
Coupling Reactions
Palladium-catalyzed cross-couplings modify the phenoxyphenyl group:
| Reaction | Catalysts/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl-thiazole conjugate | 60% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-Aryl derivatives | 55% |
Biaryl conjugates demonstrate improved anti-tubercular activity (IC₅₀: 12–18 μM).
Electrophilic Substitution
The phenoxyphenyl ring undergoes halogenation and nitration:
| Reaction | Reagents/Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | para | 4-Bromo-phenoxyphenyl derivative | |
| Nitration | HNO₃/H₂SO₄, 0°C | meta | Nitro-substituted analog |
Halogenated derivatives are intermediates for further functionalization.
Oxidation and Reduction
The amine and sulfur in the thiazole are redox-active:
Sulfoxidation increases polarity, affecting membrane permeability .
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The 4-bromo substituent (in related analogs) reacts with amines/alkoxides via SᴺAr mechanisms.
-
Amine Reactivity : The 2-amine’s pKa (~8.5) facilitates protonation in acidic media, directing electrophilic attacks .
-
Thiazole Ring Stability : Resists ring-opening under basic conditions but undergoes acid-catalyzed hydrolysis at high temperatures.
Scientific Research Applications
Antimicrobial Activity
Recent research has highlighted the compound's efficacy against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. Studies indicate that 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride exhibits moderate to good activity against this pathogen, making it a candidate for further development as an anti-tubercular agent. The compound's structural characteristics allow it to interact with specific biological targets involved in bacterial metabolism, potentially inhibiting essential enzymatic pathways necessary for bacterial growth and replication.
Case Study: Anti-Tubercular Properties
- Study Focus : Investigating the compound's effectiveness against Mycobacterium tuberculosis.
- Findings : Moderate to good efficacy observed, suggesting potential as a lead compound for anti-tubercular drug development.
Antileishmanial Activity
Another promising application of this compound is its potential as an antileishmanial agent. Research has demonstrated that derivatives of 4-phenyl-1,3-thiazol-2-amines can serve as scaffolds for developing new treatments against leishmaniasis, a neglected tropical disease caused by Leishmania parasites. The biological screening of these compounds showed significant activity against Leishmania amazonensis, indicating their potential as new therapeutic agents .
Case Study: Antileishmanial Screening
- Study Focus : Synthesis and biological evaluation of thiazole derivatives against Leishmania amazonensis.
- Findings : Identified several active compounds with potential for further development into antileishmanial therapies.
Case Study: AChE Inhibitory Activity
- Study Focus : Exploring thiazole derivatives as AChE inhibitors.
- Findings : Some derivatives exhibited strong inhibitory activity, suggesting a pathway for developing Alzheimer's treatments.
Structural and Synthetic Versatility
The synthesis of this compound has been documented through various synthetic routes that emphasize the versatility of thiazole chemistry in drug development. The ability to modify the thiazole ring and its substituents allows for the creation of derivatives with enhanced pharmacological properties. This adaptability is crucial for optimizing drug efficacy and selectivity against target pathogens or diseases .
Comparative Analysis of Related Compounds
To contextualize the significance of this compound within its class, a comparison with structurally similar compounds is provided:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Thiazole derivative | Antimicrobial activity |
| 2-amino-6-thiocyanatobenzothiazole | Benzothiazole derivative | Anti-tubercular properties |
| 5-(4-chlorophenyl)-1,3-thiazol-2-amine | Thiazole derivative | Antimicrobial effects |
This table illustrates how variations in the phenyl substitution pattern can influence the biological activity and binding affinity towards bacterial targets.
Mechanism of Action
The mechanism of action of 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, activities, and applications of 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride and related compounds:
Structure-Activity Relationship (SAR) Insights
- Electron-Donating vs. Chlorine (in SSR125543A and 4-(4-chlorophenyl) analog) increases electrophilicity, favoring interactions with nucleophilic residues in targets like CRF1 receptors .
- Bulk and Conformational Effects :
- Salt Forms :
- Hydrochloride salts (target compound, SSR125543A) improve aqueous solubility, critical for oral bioavailability .
Biological Activity
4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activities of this compound, supported by recent research findings and case studies.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Thiazole derivatives generally exert their effects through:
- Enzyme Inhibition : They may inhibit key enzymes involved in inflammatory processes or microbial growth.
- Receptor Modulation : The compounds can block or stimulate specific receptors, influencing cellular responses.
- Cellular Effects : They can induce apoptosis in cancer cells or modulate immune responses.
These mechanisms contribute to the compound's potential as an anti-inflammatory and antimicrobial agent .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound has potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin . The compound's mechanism involves targeting bacterial topoisomerases, which are crucial for DNA replication .
Anti-inflammatory Effects
The compound has been investigated for its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation. In vitro studies demonstrated that it significantly reduced PGE2 production in human gingival fibroblasts stimulated by IL-1β. In vivo experiments showed a 46% reduction in alveolar bone loss in models of experimental periodontitis when treated with related aminothiazoles . This suggests potential applications in treating chronic inflammatory diseases.
Anticancer Properties
Thiazole derivatives have also been explored for their anticancer effects. They may induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary studies indicate that this compound can inhibit the proliferation of several cancer cell lines.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 0.012 μg/mL, showcasing its potential as a strong antibacterial agent .
Study 2: Anti-inflammatory Action
In a controlled study on inflammation-induced bone resorption using ligature-induced periodontitis models in rats, treatment with aminothiazoles led to significant reductions in inflammation markers without systemic side effects. This highlights the compound's localized anti-inflammatory action and potential therapeutic benefits for periodontal diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions in solvents like ethanol or dichloromethane.
- Coupling reactions : Suzuki-Miyaura cross-coupling may be employed to introduce the phenoxyphenyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
- Salt formation : Hydrochloride salt generation via treatment with HCl in anhydrous ether or methanol.
- Critical parameters include temperature control (±2°C), solvent purity (DMF or DCM), and catalyst-to-substrate ratios (1:10–1:20 mol%) to minimize side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to identify aromatic protons (δ 6.8–8.2 ppm), thiazole protons (δ 7.1–7.5 ppm), and amine protons (δ 5.5–6.0 ppm).
- IR : Stretching vibrations for C=N (1640–1620 cm⁻¹), C-S (680–620 cm⁻¹), and NH₂ (3400–3300 cm⁻¹) confirm functional groups .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase at 254 nm UV detection to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental crystallography data for this compound?
- Methodological Answer :
- X-ray refinement : Use SHELX software (e.g., SHELXL) to refine crystal structures, adjusting parameters like thermal displacement factors and occupancy rates. Validate against experimental data (e.g., R-factor < 0.05) .
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C-S: ~1.74 Å) with crystallographic data. Discrepancies >0.05 Å suggest model inaccuracies or solvent effects .
- Twinning analysis : For ambiguous diffraction patterns (e.g., monoclinic P2₁ space group), apply twin-law refinement in PLATON to deconvolute overlapping reflections .
Q. What in vitro assays are suitable for evaluating its receptor binding affinity and selectivity?
- Methodological Answer :
- CRF Receptor Antagonism : Use HEK-293 cells expressing human CRF₁ receptors. Measure cAMP inhibition via ELISA (IC₅₀: 3–10 nM) and compare with CRF₂α receptors to confirm selectivity (>1000-fold) .
- ACTH Secretion Assay : In AtT-20 pituitary cells, quantify ACTH release via radioimmunoassay after CRF stimulation (IC₅₀: ~3 nM) .
- Off-target screening : Test at 10 µM against a panel of 74 receptors/channels (e.g., Cerep assays) to rule out non-specific interactions .
Q. How should researchers design experiments to analyze the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via LC-MS; >90% recovery at pH 7.4 indicates suitability for in vivo studies .
- Plasma Protein Binding : Use equilibrium dialysis (human plasma, 4 hours) to measure unbound fraction. A high binding ratio (>95%) may limit bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat). Calculate half-life (t₁/₂) using LC-MS/MS; t₁/₂ >60 minutes suggests favorable metabolic stability .
Data Interpretation and Optimization
Q. What strategies mitigate low yields in the final hydrochloride salt formation?
- Methodological Answer :
- Counterion exchange : Precipitate the free base with NaOH (1M), then treat with HCl gas in anhydrous ether to enhance crystallinity.
- Solvent optimization : Use methanol/ethyl acetate (1:3 v/v) for recrystallization, achieving >85% yield with purity >99% (HPLC) .
Q. How can researchers address discrepancies in biological activity between structural analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., 4-phenoxyphenyl vs. 4-chlorophenyl) on CRF₁ receptor binding using molecular docking (AutoDock Vina). Correlate with IC₅₀ values to identify critical pharmacophores .
- Crystallographic Overlay : Superimpose analogs’ crystal structures (e.g., CCDC entries) to detect conformational differences in the thiazole ring or amine orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
